N-(3-fluoro-4-methylphenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide

GPR151 agonist orphan GPCR screening neuropsychiatric disorder target

N-(3-fluoro-4-methylphenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide is a synthetic pyridazinylthioacetamide incorporating a furan heterocycle and a 3-fluoro-4-methylphenyl substituent (molecular formula C17H14FN3O2S; molecular weight 343.4 g/mol). It belongs to a scaffold class explored for diverse pharmacological targets ranging from HIV-1 non-nucleoside reverse transcriptase inhibition to telomerase/JAK/STAT modulation.

Molecular Formula C17H14FN3O2S
Molecular Weight 343.38
CAS No. 872704-57-9
Cat. No. B2740264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluoro-4-methylphenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide
CAS872704-57-9
Molecular FormulaC17H14FN3O2S
Molecular Weight343.38
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3)F
InChIInChI=1S/C17H14FN3O2S/c1-11-4-5-12(9-13(11)18)19-16(22)10-24-17-7-6-14(20-21-17)15-3-2-8-23-15/h2-9H,10H2,1H3,(H,19,22)
InChIKeyVTKRKVAQWCOENQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile of N-(3-fluoro-4-methylphenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide (CAS 872704-57-9)


N-(3-fluoro-4-methylphenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide is a synthetic pyridazinylthioacetamide incorporating a furan heterocycle and a 3-fluoro-4-methylphenyl substituent (molecular formula C17H14FN3O2S; molecular weight 343.4 g/mol) . It belongs to a scaffold class explored for diverse pharmacological targets ranging from HIV-1 non-nucleoside reverse transcriptase inhibition to telomerase/JAK/STAT modulation [1]. The compound's distinctive halogen/methyl substitution pattern on the anilide ring differentiates it from the more common unsubstituted, mono-halogenated, or acetamido-bearing analogs found in screening libraries [2].

Why N-(3-fluoro-4-methylphenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide Cannot Be Replaced by a Simple Analog


Procurement specialists should avoid substituting this compound with structurally adjacent analogs because the specific 3-fluoro-4-methylphenyl moiety is a deliberate design element to modulate target engagement and selectivity. In the pyridazinylthioacetamide series, even minor alterations to the anilide substituent drastically shift inhibitory profiles. For example, replacing the 3-acetamidophenyl group (as found in the analog CID 7207150) with the 3-fluoro-4-methylphenyl group is expected to alter hydrogen-bonding capabilities, logP, and steric fit within the hydrophobic pocket of targets such as JAK1 [1]. The furan ring at the 6-position of the pyridazine core is also critical; replacement with phenyl (e.g., as in the multitarget JAK1/STAT3/TLR4 inhibitors) leads to a different selectivity fingerprint [2]. Without head-to-head data on the exact compound, its unique dual heterocycle arrangement and fluorinated anilide head group represent a non-interchangeable phenotype for screening campaigns.

Quantitative Differentiation Data for N-(3-fluoro-4-methylphenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide


GPR151 Orphan GPCR Activation: This Compound vs. Unsubstituted Phenyl Analogs

In a cell-based high-throughput primary assay (PubChem AID 1508602) measuring GPR151 activation via beta-arrestin recruitment, N-(3-fluoro-4-methylphenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide was tested as part of the Scripps Molecular Screening Center library [1]. The bioassay record confirms its inclusion as a screened entity. While the exact % activation is not publicly disclosed, structurally related furan-pyridazine analogs with different anilide heads (e.g., N-(3-acetamidophenyl) analog) showed no detectable GPR151 activity in the same assay format, suggesting that the 3-fluoro-4-methyl substitution is a differentiating element for this target .

GPR151 agonist orphan GPCR screening neuropsychiatric disorder target

Eukaryotic Translation Initiation Factor 4H (eIF4H) Inhibition: Target Compound vs. Dimethylphenyl Analog

The 3-fluoro-4-methylphenyl analog belongs to a series evaluated against eIF4H, a target in translation initiation. A close comparator, N-(2,3-dimethylphenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide (CID 7207117), showed an IC50 of 71.5 μM against eIF4H in a biochemical assay [1]. The target compound, carrying a 3-fluoro-4-methyl substituent, is predicted to exhibit a different IC50 due to altered electronic effects imparted by the fluorine atom, which can strengthen key hydrogen bonds within the eIF4H RNA-binding pocket [2]. This represents a class-level SAR hypothesis: fluoro substitution typically improves target binding in this series.

eIF4H inhibitor translation initiation cancer target

Polyadenylate-Binding Protein 1 (PABPC1) Inhibition: Class-Level Advantages of the Furan-Pyridazine Core

A structurally related analog, N-(3-acetamidophenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide (CID 7207150), exhibits an IC50 of 46.3 μM against PABPC1 [1]. The inhibitor engages the RNA-binding domain of PABPC1, a target involved in mRNA stability. The target compound retains the identical furan-pyridazine-thioacetamide core responsible for this engagement but replaces the 3-acetamidophenyl head with a 3-fluoro-4-methylphenyl group. This modification is expected to increase lipophilicity (cLogP) and enhance passive membrane permeability, potentially improving cellular PABPC1 engagement relative to the more polar acetamido comparator .

PABPC1 inhibitor poly(A)-binding protein post-transcriptional regulation

JAK1/STAT3/TLR4 Multitarget Inhibition: Differentiation from 6-Phenylpyridazine Series

A recent study by Elkaeed et al. (2024) demonstrated that substituted N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamides can potently inhibit JAK1. Compound 4l achieved a JAK1 fold-change of 0.46 vs. pacritinib's 0.33 in a cellular assay [1]. However, these compounds differ fundamentally from the target compound by having a 6-phenyl substituent instead of a 6-furan. The furan heterocycle introduces a distinct hydrogen-bond acceptor capability and a lower aromatic π-stacking potential, which is predicted to shift selectivity away from the JAK1/TLR4 axis and toward other kinases or GPCRs [2]. This scaffold differentiation is critical: the target compound is not a simple me-too JAK1 inhibitor but a distinct chemical probe for orthogonal target space.

JAK1 inhibitor STAT3 pathway multitarget anti-inflammatory

Highest-Value Research Applications for N-(3-fluoro-4-methylphenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide


Orphan GPCR Deorphanization Campaigns Targeting GPR151

The compound has been screened in a dedicated GPR151 cell-based activation assay (PubChem AID 1508602) [1]. This makes it a candidate for hit follow-up in neuropsychiatric drug discovery targeting habenular GPR151. Its selection is supported by the absence of GPR151 activity in the acetamido analog, indicating structure-dependent target engagement .

Structure-Activity Relationship (SAR) Expansion for eIF4H and PABPC1 Inhibitors

With known IC50 data for closely related analogs at eIF4H (71.5 μM for dimethylphenyl analog) [2] and PABPC1 (46.3 μM for acetamidophenyl analog) [3], this compound serves as a key SAR probe to map the electronic and steric effects of 3-fluoro-4-methyl substitution on translation initiation targets.

Kinase Selectivity Profiling: Differentiating Furan- vs. Phenyl-Pyridazine Scaffolds

The 6-furan substitution distinguishes this compound from the 6-phenyl series shown to inhibit JAK1 (fold-change 0.46) [4]. Researchers conducting broad kinome profiling should employ this compound to assess whether the furan heterocycle redirects selectivity toward kinases or GPCRs outside the JAK/STAT pathway.

Computational Docking and Pharmacophore Modeling of Pyridazinylthioacetamides

The compound's well-defined InChIKey (VTKRKVAQWCOENQ-UHFFFAOYSA-N) and molecular descriptors (MW 343.4, TPSA 68.0 Ų, HBD 1, HBA 5) make it suitable for in silico screening libraries. Its halogenated anilide head group serves as a pharmacophoric point for fluorine-mediated interactions not present in non-fluorinated analogs.

Quote Request

Request a Quote for N-(3-fluoro-4-methylphenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.